molecular formula C13H14N2 B1674462 Lanicemine CAS No. 153322-05-5

Lanicemine

Cat. No.: B1674462
CAS No.: 153322-05-5
M. Wt: 198.26 g/mol
InChI Key: FWUQWDCOOWEXRY-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lanicemine, also known as AZD6765, is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. It was under development by AstraZeneca for the management of severe and treatment-resistant depression. Unlike ketamine, this compound shows similar rapid-acting antidepressant effects but with minimal psychotomimetic side effects .

Mechanism of Action

Target of Action

Lanicemine, also known as AZD6765, primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors play a crucial role in the central nervous system, particularly in controlling synaptic plasticity and memory function.

Mode of Action

This compound is a low-trapping NMDA receptor antagonist . It differs from other NMDA receptor antagonists like ketamine in its interaction with the receptor. While ketamine is a high-trapping antagonist, this compound is a low-trapping antagonist, which means it leaves the receptor channel more quickly . This property allows this compound to show similar rapid-acting antidepressant effects to ketamine in clinical trials but with little or no psychotomimetic side effects .

Biochemical Pathways

It’s known that nmda receptor antagonists can induce rapid and sustained antidepressant-like activity in rodents through a molecular mechanism of action that involves the activation ofCa2+ dependent signaling pathways .

Result of Action

The primary result of this compound’s action is its antidepressant effects . In both naïve and chronic corticosterone-treated mice, this compound has been observed to evoke long-lasting antidepressant-like effects . It also enhances the expression of the synapsin I, GluA1 subunit, and brain-derived neurotrophic factor (BDNF) proteins in the frontal cortex .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, chronic stress or nutritional deficits in dietary zinc intake may be risk factors for developing major depressive disorder (MDD), and these factors can potentially influence the effectiveness of this compound .

Preparation Methods

The synthesis of lanicemine involves the reaction of 2-bromopyridine with phenylacetonitrile in the presence of a base, followed by reduction of the resulting nitrile to the corresponding amine.

Chemical Reactions Analysis

Lanicemine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: The nitrile group in the precursor can be reduced to form the amine group in this compound.

    Substitution: The bromine atom in 2-bromopyridine can be substituted with other nucleophiles to form different derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydride for deprotonation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include the amine derivative of this compound .

Comparison with Similar Compounds

Lanicemine is unique among NMDA receptor antagonists due to its low-trapping nature, which reduces the risk of psychotomimetic side effects. Similar compounds include:

This compound’s uniqueness lies in its ability to provide rapid antidepressant effects without the severe side effects seen with other NMDA receptor antagonists.

Properties

IUPAC Name

(1S)-1-phenyl-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUQWDCOOWEXRY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870011
Record name Lanicemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153322-05-5
Record name Lanicemine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153322-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanicemine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153322055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanicemine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11889
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lanicemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LANICEMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TMU325RK3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lanicemine
Reactant of Route 2
Reactant of Route 2
Lanicemine
Reactant of Route 3
Reactant of Route 3
Lanicemine
Reactant of Route 4
Reactant of Route 4
Lanicemine
Reactant of Route 5
Reactant of Route 5
Lanicemine
Reactant of Route 6
Reactant of Route 6
Lanicemine
Customer
Q & A

A: Lanicemine acts as a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker. [, , , , ] Unlike other NMDA antagonists like ketamine, this compound exhibits rapid dissociation from the receptor once the channel is closed. [, ] This unique "low-trapping" characteristic is thought to contribute to its sustained antidepressant efficacy with reduced psychotomimetic adverse effects compared to ketamine. [, ] While the precise downstream mechanisms underlying its antidepressant effects remain elusive, studies point towards this compound's influence on glutamatergic neurotransmission, potentially promoting synaptic plasticity and enhancing neurotrophic factors like BDNF in brain regions implicated in mood regulation. [, , , ]

ANone: While the provided research articles focus on the pharmacological aspects of this compound, they do not delve into its detailed structural characterization, including spectroscopic data. To obtain comprehensive information regarding its molecular formula, weight, and spectroscopic properties, it would be necessary to consult resources like chemical databases (e.g., PubChem, ChemSpider) or review its chemical synthesis literature.

A: Computational approaches, including ligand-protein docking and molecular dynamics simulations, have been employed to investigate the binding affinity and mechanisms of this compound and other potential antidepressants targeting human NMDA receptors. [] These simulations allow researchers to predict the binding modes, estimate binding affinities, and identify critical binding-site residues. Such computational studies contribute to a deeper understanding of the structure-activity relationship and guide the development of novel NMDA receptor modulators with improved pharmacological profiles.

A: this compound exhibits favorable pharmacokinetic properties, including a moderate plasma clearance (8.3 L/h) and a half-life of 16 hours, classifying it as a low-clearance compound. [] Following intravenous administration, this compound is primarily metabolized in the liver, with its major metabolite being an O-glucuronide conjugate (M1). [] Both the unchanged drug and metabolites are predominantly eliminated through urinary excretion. [] Pharmacodynamically, this compound acts as a low-trapping NMDA receptor channel blocker, a characteristic thought to contribute to its sustained antidepressant efficacy and a potentially more favorable side effect profile compared to other NMDA antagonists like ketamine. [, , , , , ]

A: Preclinical studies in rodent models of depression, such as the forced swim test and tail suspension test, have demonstrated the antidepressant-like effects of this compound. [, ] These effects are associated with increased expression of synaptic proteins like synapsin I and GluA1, and neurotrophic factors like BDNF. [] Clinical trials have explored this compound as an adjunctive treatment for major depressive disorder (MDD) in patients with inadequate response to antidepressants. [, , , ] While three out of four clinical trials demonstrated the antidepressant efficacy of this compound, further research is necessary to fully elucidate its clinical utility and long-term effects. [, , ]

ANone: The provided research articles primarily focus on the initial efficacy and pharmacodynamic properties of this compound, without delving into the development of resistance or cross-resistance mechanisms. Investigating the potential for treatment resistance with prolonged this compound use, especially in comparison to other NMDA receptor antagonists or different classes of antidepressants, requires further research.

A: Research suggests that electroencephalographic (EEG) measures, particularly gamma band power, might serve as potential biomarkers for monitoring the pharmacodynamic effects of NMDA receptor antagonists, including this compound. [, ] Further investigation into neuroimaging biomarkers and other potential peripheral biomarkers (e.g., inflammatory markers, neurotrophic factors) could provide valuable insights into individual treatment response and optimize therapeutic strategies.

A: While specific analytical methods are not extensively detailed in the provided research, liquid chromatography coupled with mass spectrometry (LC-MS) is frequently employed for the quantification of this compound and its metabolites in biological matrices. [] This technique allows for sensitive and specific measurements of drug concentrations, enabling researchers to assess its pharmacokinetic properties.

A: this compound's development can be traced back to the search for novel antidepressants with rapid and sustained efficacy, driven by the limitations of traditional therapies. The discovery of ketamine's rapid antidepressant effects sparked interest in NMDA receptor antagonists as potential therapeutic targets for treatment-resistant depression. This compound, characterized by its low-trapping properties at the NMDA receptor, emerged as a promising candidate with a potentially improved safety and tolerability profile. [, , ] While clinical trials exploring its efficacy in MDD have yielded mixed results, its unique pharmacodynamic properties continue to fuel research into its therapeutic potential for various neurological and psychiatric disorders.

A: this compound's research and development represent a convergence of expertise from various scientific disciplines, including pharmacology, medicinal chemistry, neuroscience, psychiatry, and clinical pharmacology. [, , ] The integration of knowledge and techniques from these diverse fields is crucial for characterizing this compound's mechanism of action, optimizing its pharmacokinetic properties, evaluating its efficacy in preclinical models and clinical trials, and ultimately translating scientific findings into potential therapeutic applications. Continuous collaboration and knowledge exchange across these disciplines remain essential for driving further advancements in the field and unlocking the full therapeutic potential of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.